![molecular formula C22H16O2 B14272018 10-[(4-Methoxyphenyl)methylidene]phenanthren-9(10H)-one CAS No. 139097-82-8](/img/structure/B14272018.png)
10-[(4-Methoxyphenyl)methylidene]phenanthren-9(10H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-[(4-Methoxyphenyl)methylidene]phenanthren-9(10H)-one is an organic compound characterized by its phenanthrene backbone and a methoxyphenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(4-Methoxyphenyl)methylidene]phenanthren-9(10H)-one typically involves the condensation of 4-methoxybenzaldehyde with phenanthren-9(10H)-one. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the methylene bridge between the two aromatic systems. The reaction conditions usually include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
10-[(4-Methoxyphenyl)methylidene]phenanthren-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the methylene bridge to a methylene group, altering the electronic properties of the compound.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the phenanthrene or methoxyphenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthrenequinones, while reduction can produce methylene-bridged derivatives.
Aplicaciones Científicas De Investigación
10-[(4-Methoxyphenyl)methylidene]phenanthren-9(10H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.
Mecanismo De Acción
The mechanism by which 10-[(4-Methoxyphenyl)methylidene]phenanthren-9(10H)-one exerts its effects involves interactions with molecular targets such as enzymes, receptors, and DNA. The compound’s structure allows it to intercalate into DNA, inhibit enzyme activity, or bind to specific receptors, thereby modulating biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Phenanthrenequinone: Similar in structure but lacks the methoxyphenyl substituent.
4-Methoxybenzaldehyde: Shares the methoxyphenyl group but lacks the phenanthrene backbone.
9,10-Phenanthrenequinone: An oxidized derivative of phenanthrene.
Uniqueness
10-[(4-Methoxyphenyl)methylidene]phenanthren-9(10H)-one is unique due to its combined structural features, which confer distinct electronic and steric properties
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Propiedades
Número CAS |
139097-82-8 |
|---|---|
Fórmula molecular |
C22H16O2 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
10-[(4-methoxyphenyl)methylidene]phenanthren-9-one |
InChI |
InChI=1S/C22H16O2/c1-24-16-12-10-15(11-13-16)14-21-19-8-3-2-6-17(19)18-7-4-5-9-20(18)22(21)23/h2-14H,1H3 |
Clave InChI |
KKZKMRYDDUZEKW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C=C2C3=CC=CC=C3C4=CC=CC=C4C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B14271948.png)

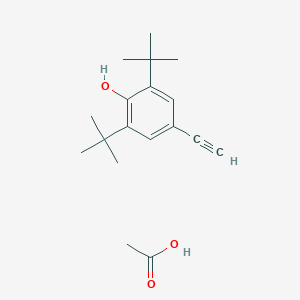
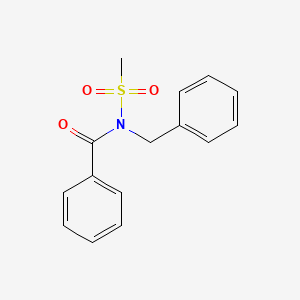
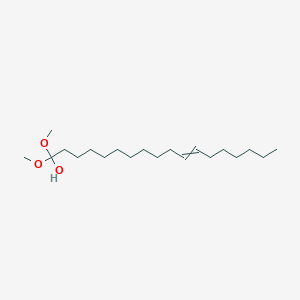
![(9R,9aR)-9-{[Methyl(diphenyl)silyl]oxy}octahydro-4H-quinolizin-4-one](/img/structure/B14271999.png)
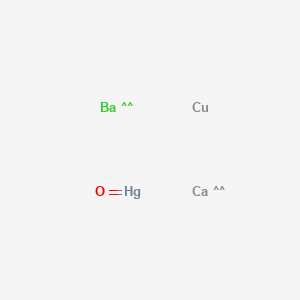
![2-{Bis[4-(2-cyanophenoxy)phenyl]methyl}benzoic acid](/img/structure/B14272036.png)
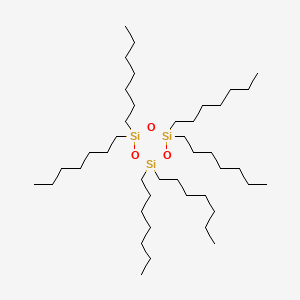

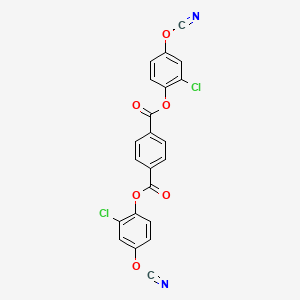
![3-([1,1'-Biphenyl]-4-yl)-3-chloro-2,1lambda~6~-benzoxathiole-1,1(3H)-dione](/img/structure/B14272055.png)
